molecular formula C14H18N4O2S2 B13357380 5-[1-(methylsulfonyl)piperidin-4-yl]-N-phenyl-1,3,4-thiadiazol-2-amine

5-[1-(methylsulfonyl)piperidin-4-yl]-N-phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B13357380
M. Wt: 338.5 g/mol
InChI Key: NAFUQMUJDZDWSB-UHFFFAOYSA-N
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Description

5-[1-(methylsulfonyl)piperidin-4-yl]-N-phenyl-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 5-[1-(methylsulfonyl)piperidin-4-yl]-N-phenyl-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-(methylsulfonyl)piperidin-4-amine with phenyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized under acidic conditions to yield the desired thiadiazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

5-[1-(methylsulfonyl)piperidin-4-yl]-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or phenyl groups can be replaced with other substituents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound has been investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infections.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[1-(methylsulfonyl)piperidin-4-yl]-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

5-[1-(methylsulfonyl)piperidin-4-yl]-N-phenyl-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives, such as:

  • 5-(4-methylsulfonylphenyl)-1,3,4-thiadiazol-2-amine
  • 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and potential uses.

Properties

Molecular Formula

C14H18N4O2S2

Molecular Weight

338.5 g/mol

IUPAC Name

5-(1-methylsulfonylpiperidin-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H18N4O2S2/c1-22(19,20)18-9-7-11(8-10-18)13-16-17-14(21-13)15-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,17)

InChI Key

NAFUQMUJDZDWSB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)NC3=CC=CC=C3

Origin of Product

United States

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